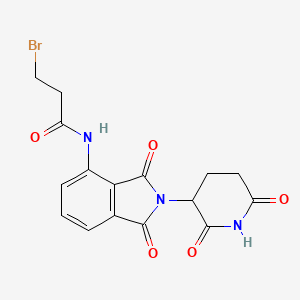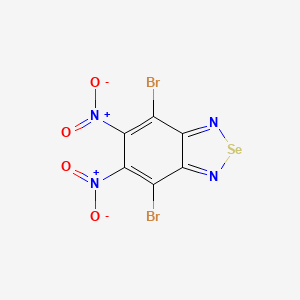
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole is a heterocyclic compound that contains selenium, bromine, and nitro functional groups
Vorbereitungsmethoden
The synthesis of 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole typically involves the nitration and bromination of a benzoselenadiazole precursor. The reaction conditions often require the use of strong acids and oxidizing agents. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as light-emitting diodes and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole can be compared with similar compounds such as:
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: This compound contains sulfur instead of selenium and has similar chemical properties.
4,7-Dibromo-5,6-dinitro-2,1,3-benzotelluradiazole: This compound contains tellurium instead of selenium and exhibits different reactivity due to the larger atomic size of tellurium.
The uniqueness of this compound lies in its selenium content, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs.
Eigenschaften
Molekularformel |
C6Br2N4O4Se |
|---|---|
Molekulargewicht |
430.87 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-dinitro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6Br2N4O4Se/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14 |
InChI-Schlüssel |
GSWHLBUNXUPCAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2=N[Se]N=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
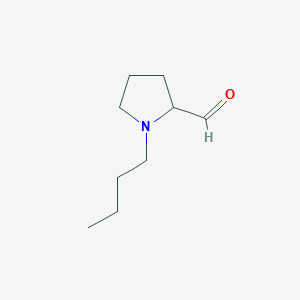

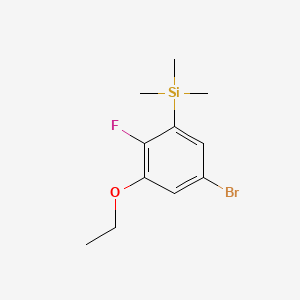
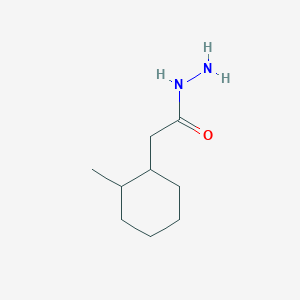
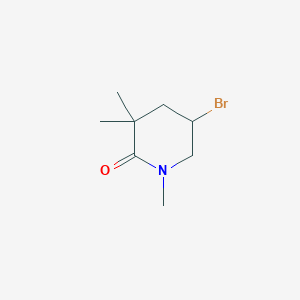
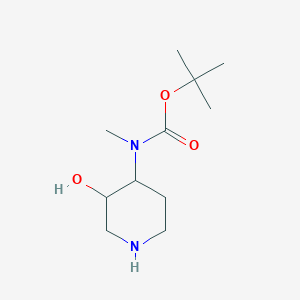
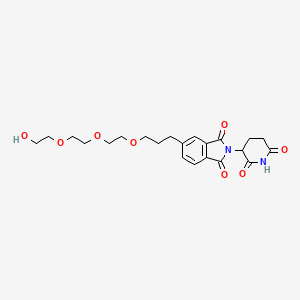
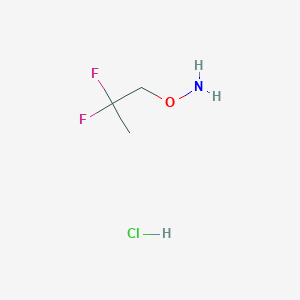
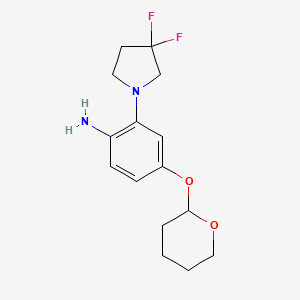
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

